molecular formula C11H13ClO2 B599978 5-(2-Chlorophenyl)pentanoic acid CAS No. 100126-82-7

5-(2-Chlorophenyl)pentanoic acid

Cat. No.: B599978
CAS No.: 100126-82-7
M. Wt: 212.673
InChI Key: MVTZDEAPARWFNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chlorophenyl)pentanoic acid, also known as 5-(2-chlorophenyl)valeric acid, is an organic compound with a molecular formula of C11H13ClO2. This compound features a valeric acid backbone substituted with a 2-chlorophenyl group. It is a derivative of valeric acid, which is a straight-chain alkyl carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)valeric acid typically involves the Friedel-Crafts acylation of 2-chlorobenzene with valeric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

    Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the synthesis of 5-(2-chlorophenyl)valeric acid can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant flow rates.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)valeric acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 5-(2-chlorophenyl)pentan-2-one.

    Reduction: Formation of 5-(2-chlorophenyl)pentanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Chlorophenyl)valeric acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)valeric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with receptor proteins, modulating their signaling pathways and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chlorophenyl)pentanoic acid: Similar structure but with a different alkyl chain length.

    2-Chlorophenylacetic acid: Similar phenyl substitution but with a different carboxylic acid backbone.

    2-Chlorobenzoic acid: Similar phenyl substitution but with a benzoic acid backbone.

Uniqueness

5-(2-Chlorophenyl)valeric acid is unique due to its specific combination of a valeric acid backbone and a 2-chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

100126-82-7

Molecular Formula

C11H13ClO2

Molecular Weight

212.673

IUPAC Name

5-(2-chlorophenyl)pentanoic acid

InChI

InChI=1S/C11H13ClO2/c12-10-7-3-1-5-9(10)6-2-4-8-11(13)14/h1,3,5,7H,2,4,6,8H2,(H,13,14)

InChI Key

MVTZDEAPARWFNZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCCCC(=O)O)Cl

Synonyms

5-(2-chlor-phenyl)-valeriansaeure

Origin of Product

United States

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